(S)-Flurbiprofen: A Comprehensive Technical Guide on its Chemical Properties and pKa
(S)-Flurbiprofen: A Comprehensive Technical Guide on its Chemical Properties and pKa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties of (S)-flurbiprofen, with a specific focus on its acidity constant (pKa). The information is curated to support research, scientific analysis, and drug development activities. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key analytical procedures are provided. Visual diagrams generated using Graphviz are included to illustrate relevant biological pathways and experimental workflows.
Core Chemical Properties of (S)-Flurbiprofen
(S)-flurbiprofen, the S-(+)-enantiomer of flurbiprofen, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] Its anti-inflammatory, analgesic, and antipyretic activities are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[2][3] The (S)-enantiomer is considered the pharmacologically active form.
Below is a summary of the key chemical and physical properties of (S)-flurbiprofen.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid | [4] |
| Synonyms | Esflurbiprofen, (+)-Flurbiprofen | [5] |
| CAS Number | 51543-39-6 | [4] |
| Molecular Formula | C₁₅H₁₃FO₂ | [4][6] |
| Molecular Weight | 244.26 g/mol | [4][6] |
| Appearance | White to yellowish crystalline powder | [1] |
| Melting Point | 109-110 °C | [5][7] |
| pKa (Predicted) | 4.14 ± 0.10 | [1] |
| Solubility | Insoluble in H₂O; ≥10.9 mg/mL in DMSO; ≥69.1 mg/mL in EtOH | [5] |
| IC₅₀ (COX-1) | 0.48 µM (guinea pig whole blood) | [5][8] |
| IC₅₀ (COX-2) | 0.47 µM (guinea pig whole blood) | [5][8] |
Acidity Constant (pKa) of (S)-Flurbiprofen
The acidity constant (pKa) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug, including its absorption, distribution, metabolism, and excretion. For an acidic drug like (S)-flurbiprofen, the pKa value indicates the pH at which the compound exists in equal proportions of its ionized and non-ionized forms.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and precise method for determining the pKa of ionizable compounds. The following protocol is a generalized procedure applicable to acidic drugs like (S)-flurbiprofen.[9][10][11]
Materials and Equipment:
-
(S)-Flurbiprofen sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Methanol or other suitable co-solvent for sparingly soluble compounds
-
Calibrated pH meter with a suitable electrode
-
Automatic titrator or manual titration setup
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh a sufficient amount of (S)-flurbiprofen to prepare a solution with a concentration of approximately 1 mM. Dissolve the sample in a suitable solvent. Due to the low aqueous solubility of flurbiprofen, a co-solvent system (e.g., methanol-water mixture) may be necessary.
-
Titration Setup: Transfer a known volume of the sample solution into a thermostatted titration vessel. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Initial Acidification: If necessary, acidify the sample solution to a pH below the expected pKa (e.g., pH 2-3) using the standardized HCl solution to ensure the carboxylic acid group is fully protonated.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the first derivative of the titration curve.
Quantification of (S)-Flurbiprofen in Pharmaceutical Tablets by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of active pharmaceutical ingredients (APIs) in dosage forms. The following is a detailed protocol for the analysis of flurbiprofen in tablets.[12][13][14]
Materials and Equipment:
-
(S)-Flurbiprofen tablets
-
(S)-Flurbiprofen reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 100 x 4.6 mm, 5 µm)
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate). Adjust the pH to 4.8 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 52:48 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of (S)-flurbiprofen reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 12.5 to 75 µg/mL.
-
Sample Preparation: Weigh and finely powder a number of tablets (e.g., 5 tablets). Accurately weigh a portion of the powder equivalent to a single dose of flurbiprofen and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate for 30 minutes to dissolve the drug, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 (100 x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 4.8) : Acetonitrile (52:48)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 246 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the flurbiprofen peak by its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of flurbiprofen in the sample solution from the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Prostaglandin Synthesis Pathway Inhibition by (S)-Flurbiprofen
(S)-Flurbiprofen exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins from arachidonic acid.[15][16] This pathway is central to the inflammatory response.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by (S)-Flurbiprofen.
Experimental Workflow for pKa Determination by Potentiometric Titration
The following diagram illustrates the key steps in determining the pKa of (S)-flurbiprofen using potentiometric titration.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Experimental Workflow for HPLC Analysis of (S)-Flurbiprofen Tablets
This diagram outlines the process for quantifying (S)-flurbiprofen in a tablet formulation using HPLC.
Caption: Workflow for HPLC Quantification of (S)-Flurbiprofen in Tablets.
References
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- 2. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 3. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 4. Esflurbiprofen | C15H13FO2 | CID 72099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-Flurbiprofen | 51543-39-6 [chemicalbook.com]
- 6. Flurbiprofen [webbook.nist.gov]
- 7. 51543-39-6 CAS MSDS ((S)-Flurbiprofen) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
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- 12. pharmascholars.com [pharmascholars.com]
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